2,4-Diacetyl-5-hydroxy-3-(4-hydroxyphenyl)-5-methylcyclohexanone
Description
Nomenclature and Systematic Identification
The IUPAC name This compound systematically describes the compound’s structure:
- Parent structure : Cyclohexanone (a six-membered cyclic ketone).
- Substituents :
- Two acetyl groups (-COCH$$3$$) at positions 2 and 4.
- A hydroxyl (-OH) and methyl (-CH$$3$$) group at position 5.
- A 4-hydroxyphenyl group (-C$$6$$H$$4$$OH) at position 3.
The numbering follows the cyclohexanone ring, prioritizing the ketone group at position 1. The stereochemistry, if specified (e.g., in the (2S,3R,4S,5S) configuration), further refines the spatial arrangement of substituents. Alternative names include 1,3-diacetyl-4-hydroxy-4-methyl-2-(4-hydroxyphenyl)-6-oxocyclohexane, emphasizing the oxo group’s position.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{17}\text{H}{20}\text{O}_{5} $$ |
| Molecular weight | 304.34 g/mol |
| CAS Registry Number | Not publicly disclosed |
| Stereocenters | 4 (if fully defined) |
Historical Context in Cyclohexanone Derivative Research
Cyclohexanone derivatives have been extensively studied since the 19th century, with early work focusing on their industrial applications, such as nylon production. The discovery of biologically active cyclohexanone derivatives in natural sources, particularly endophytic fungi, marked a turning point. For example, Diaporthe foeniculina SCBG-15 yielded foeniculins A–H, cyclohexanone derivatives with cytotoxic and antibacterial properties. While this compound has not been explicitly reported in these studies, its structural analogs highlight the broader significance of hydroxylated and acetylated cyclohexanones in medicinal chemistry.
The synthesis of such compounds often involves:
Position Within Cyclic Diketone Chemical Taxonomy
Cyclic diketones, characterized by two ketone groups within a ring system, occupy a distinct niche in organic chemistry. While this compound is technically a triketone (featuring the cyclohexanone carbonyl and two acetyl ketones), its classification aligns with polyfunctional cyclic ketones due to the dominance of the cyclohexanone scaffold. Key taxonomic comparisons include:
| Compound Class | Example | Distinguishing Feature |
|---|---|---|
| Simple cyclic ketones | Cyclohexanone | Single ketone group |
| Diketones | Diacetyl | Two adjacent ketones |
| Hydroxylated derivatives | 4-(4-Hydroxyphenyl)cyclohexanone | Aromatic hydroxyl substitution |
| This compound | Cyclohexanone with acetyl, hydroxyl, and aromatic groups |
Properties
CAS No. |
259525-07-0 |
|---|---|
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
2,4-diacetyl-5-hydroxy-3-(4-hydroxyphenyl)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C17H20O5/c1-9(18)14-13(21)8-17(3,22)16(10(2)19)15(14)11-4-6-12(20)7-5-11/h4-7,14-16,20,22H,8H2,1-3H3 |
InChI Key |
SABJRAZCMVQGKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Biological Activity
2,4-Diacetyl-5-hydroxy-3-(4-hydroxyphenyl)-5-methylcyclohexanone, a compound with the molecular formula and an average mass of approximately 304.34 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Structure : The compound features a cyclohexanone backbone with two acetyl groups and hydroxyphenyl substituents, contributing to its unique reactivity and biological profile.
- Molecular Formula :
- Monoisotopic Mass : 304.131074 g/mol
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This is crucial in mitigating oxidative stress-related damage in cells. In vitro studies have shown that the compound can effectively scavenge free radicals, thus protecting cellular components from oxidative damage.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In cellular models, treatment with this compound resulted in reduced levels of interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses.
Neuroprotective Activity
In animal models of neurodegenerative diseases, particularly Parkinson's disease, this compound has shown promise in reversing locomotor deficits. These effects are attributed to its ability to modulate dopamine receptor activity and exert neuroprotective effects against oxidative stress.
- Radical Scavenging : The presence of hydroxyl groups in the structure enhances the compound's ability to donate electrons to free radicals, neutralizing them.
- Cytokine Modulation : It interferes with signaling pathways involved in inflammation, particularly those activated by NF-kB.
- Dopaminergic Activity : The compound may act as a partial agonist at dopamine D2/D3 receptors, which is beneficial in conditions characterized by dopaminergic dysfunction.
Case Studies and Research Findings
Scientific Research Applications
Chemistry
The compound serves as a valuable reagent in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:
- Condensation Reactions : Useful for synthesizing complex organic molecules.
- Reduction Reactions : Can be reduced to yield other functionalized derivatives.
Table 1: Summary of Chemical Reactions Involving the Compound
| Reaction Type | Description |
|---|---|
| Condensation | Forms larger molecules through combined reactants |
| Reduction | Converts functional groups to alcohols or amines |
| Substitution | Allows for the introduction of different functional groups |
Research indicates that 2,4-Diacetyl-5-hydroxy-3-(4-hydroxyphenyl)-5-methylcyclohexanone exhibits significant biological activities:
- Antioxidant Activity : The compound has shown promising results in scavenging free radicals, which is crucial for reducing oxidative stress in cells.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Efficacy Level |
|---|---|---|
| 2,4-Diacetyl-5-hydroxy... | High | Superior to Ascorbic Acid |
| Ascorbic Acid | Moderate | Standard Reference |
- Anticancer Potential : Studies have indicated its effectiveness against various cancer cell lines, particularly glioblastoma.
Table 3: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| U-87 (Glioblastoma) | 19.6 ± 1.5 | High |
| MDA-MB-231 (Breast Cancer) | 30% reduction at 100 µM | Moderate |
Case Study 1: Antioxidant and Anticancer Activities
A study assessed the antioxidant properties using the DPPH radical scavenging method, revealing that derivatives of this compound exhibited antioxidant activity significantly higher than that of standard antioxidants like ascorbic acid.
Case Study 2: Mechanism of Action
The anticancer mechanism involves the induction of apoptosis through caspase activation and cell cycle arrest. In vitro assays demonstrated that the compound effectively reduced cell viability in glioblastoma cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical attributes of the target compound with analogs:
*LogP values are experimental or estimated.
Key Observations:
- Molecular Weight and Complexity : The target compound’s higher molecular weight (328.36 vs. 232.32–256.25 in analogs) reflects its additional acetyl groups, which may influence pharmacokinetics (e.g., absorption, metabolism).
- Hydrophobicity : The acetyl groups in the target compound increase LogP compared to analogs like N-(4-hydroxyphenyl)maleimide, suggesting enhanced membrane permeability but reduced aqueous solubility.
Preparation Methods
Reaction Mechanism and Conditions
The reaction mechanism follows a three-step process:
-
Knoevenagel Condensation : 4-Hydroxybenzaldehyde reacts with acetylacetone to form a β-diketone intermediate.
-
Cyclization : The intermediate undergoes intramolecular cyclization to form the cyclohexanone ring.
-
Tautomerization : The enol form stabilizes via hydrogen bonding, yielding the final product.
Typical conditions include a molar ratio of 1:2 for aldehyde to acetylacetone, 5–10 mol% piperidine, and reflux in ethanol for 24–48 hours. The product precipitates as colorless crystals upon cooling and is purified via recrystallization from methanol.
Table 1: Optimization Parameters for Conventional Synthesis
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Molar Ratio (Aldehyde:Acetylacetone) | 1:2 | 63–68 | 95–98 |
| Catalyst (Piperidine) | 5–10 mol% | 65 | 97 |
| Solvent | Ethanol | 68 | 98 |
| Reaction Time | 24–48 hours | 63 | 95 |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency, reducing synthesis times from days to minutes. This method, validated for related Mannich base cyclohexanones, employs controlled microwave energy to accelerate the condensation and cyclization steps.
Procedure and Advantages
A mixture of 4-hydroxybenzaldehyde (0.05 mol), acetylacetone (0.1 mol), and piperidine (2 ml) in ethanol (20 ml) is irradiated in a microwave reactor at 80°C for 15–20 minutes. The rapid heating promotes uniform energy distribution, minimizing side reactions and improving yield.
Table 2: Comparative Analysis of Microwave vs. Conventional Methods
| Method | Time | Yield (%) | Energy Efficiency |
|---|---|---|---|
| Conventional | 24–48 hrs | 63–68 | Low |
| Microwave | 15–20 min | 75–80 | High |
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Diffraction (XRD)
Single-crystal XRD analysis, as performed for the nitro-substituted analog, reveals a triclinic crystal system (space group P21/m) with lattice parameters:
-
a = 8.1300 Å, b = 8.8135 Å, c = 13.6189 Å
-
α = 99.088°, β = 92.825°, γ = 104.969°
The enol tautomer predominates in the solid state, stabilized by intramolecular hydrogen bonding.
Discussion of Methodological Trade-offs
-
Conventional Thermal Method : Offers reproducible yields (63–68%) but requires prolonged reaction times.
-
Microwave Synthesis : Achieves higher yields (75–80%) with rapid kinetics, ideal for scalable production.
-
Solvent-Free Approach : Environmentally favorable but less efficient, necessitating further optimization.
Q & A
Q. What are the common synthetic routes for 2,4-Diacetyl-5-hydroxy-3-(4-hydroxyphenyl)-5-methylcyclohexanone?
The compound is typically synthesized via condensation reactions. A representative method involves refluxing acetylacetone with substituted aldehydes (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) in dimethyl sulfoxide (DMSO) with piperidine as a catalyst. After reflux, the reaction is quenched with ice water, acidified, and extracted with chloroform. Purification is achieved via column chromatography using SiO₂ and ethyl acetate/petroleum ether eluents .
Q. Which spectroscopic and crystallographic techniques are used for structural characterization?
- NMR/IR : Proton and carbon NMR confirm substituent positions, while IR identifies functional groups like acetyl (C=O) and hydroxyl (O-H) stretches.
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths, angles, and stereochemistry. Disordered hydrogen atoms, common in methyl or hydroxyl groups, are modeled using geometric constraints .
Q. How is purification achieved for this compound?
Column chromatography (SiO₂, 100–200 mesh) with ethyl acetate/petroleum ether gradients is standard. Thin-layer chromatography (TLC) monitors reaction progress. For crystalline products, recrystallization in solvents like chloroform or acetic acid improves purity .
Advanced Research Questions
Q. How can stereochemical challenges in synthesis and refinement be addressed?
The compound’s multiple substituents (e.g., 5-methyl and 3-(4-hydroxyphenyl)) may lead to stereoisomerism. X-ray crystallography with SHELXL identifies stereocenters and resolves hydrogen disorder. For example, methyl groups with rotational disorder are refined using split positions and occupancy factors . Computational tools like DFT can predict stable conformers to guide synthesis .
Q. What strategies optimize the reactivity of acetyl and hydroxyl groups in further derivatization?
- Oxidation : The 5-hydroxy group can be oxidized to a ketone using agents like Jones reagent, altering electronic properties.
- Acetylation : The hydroxyl group may be protected via acetylation to prevent unwanted side reactions during synthesis .
- Cross-coupling : The 4-hydroxyphenyl moiety enables Suzuki-Miyaura reactions for functionalization .
Q. How can researchers design bioactivity assays for this compound?
- Antimicrobial testing : Follow protocols for chalcone derivatives, using gram-negative/positive bacterial strains (e.g., E. coli, S. aureus) in broth dilution assays. Compare MIC (minimum inhibitory concentration) values with controls .
- Enzyme inhibition : Screen against targets like cyclooxygenase or kinases using fluorometric/colorimetric assays .
Q. What analytical methods resolve structural ambiguities in complex mixtures?
Q. How can data contradictions in reaction yields or conditions be analyzed?
Contradictions may arise from solvent polarity (e.g., DMSO vs. acetic acid) or catalyst loading. Systematic optimization using Design of Experiments (DoE) evaluates variables like temperature, solvent, and stoichiometry. For example, piperidine (20 mol%) in DMSO achieves higher yields than other bases .
Q. What computational approaches predict the compound’s physicochemical properties?
- Molecular docking : Tools like AutoDock assess binding affinity to biological targets (e.g., estrogen receptors) using the 4-hydroxyphenyl group as a pharmacophore.
- ADMET prediction : Software like SwissADME estimates solubility, bioavailability, and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
